4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is a synthetic organic compound that features a thiophene ring substituted with a 4-fluoroanilino group and a benzene-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the 4-Fluoroanilino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluoroaniline derivative reacts with a suitable thiophene precursor.
Attachment of the Benzene-1,3-diol Moiety: The final step involves coupling the thiophene derivative with a benzene-1,3-diol compound using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the benzene-1,3-diol moiety.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The thiophene ring and the benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzene-1,3-diol moiety.
Reduction: Reduced forms of any nitro groups present.
Substitution: Various substituted thiophene and benzene derivatives depending on the reagents used.
Scientific Research Applications
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core structure.
Fluoroaniline Derivatives: Compounds such as 4-fluoroaniline and its derivatives.
Benzene-1,3-diol Derivatives: Compounds like resorcinol (benzene-1,3-diol) and its substituted forms.
Uniqueness: 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is unique due to the combination of the thiophene ring, the 4-fluoroanilino group, and the benzene-1,3-diol moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12FNO2S |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[5-(4-fluoroanilino)thiophen-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H12FNO2S/c17-10-1-3-11(4-2-10)18-16-8-7-15(21-16)13-6-5-12(19)9-14(13)20/h1-9,18-20H |
InChI Key |
OWMHXOFKGWSKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(S2)C3=C(C=C(C=C3)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.